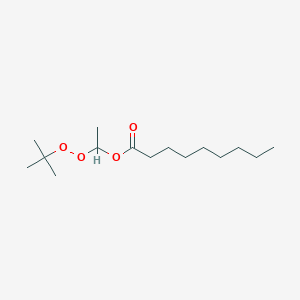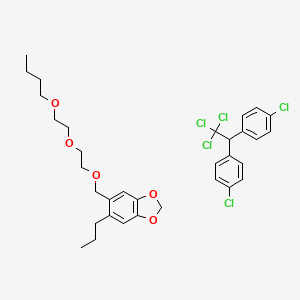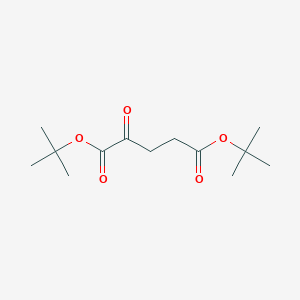
2,2,3,3,4,4-Hexachlorooxolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,3,3,4,4-Hexachlorooxolane is a chlorinated organic compound known for its unique chemical structure and properties. It belongs to the class of oxolanes, which are cyclic ethers. The presence of six chlorine atoms in its structure makes it highly reactive and useful in various chemical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,3,3,4,4-Hexachlorooxolane typically involves the chlorination of oxolane derivatives under controlled conditions. The reaction is carried out using chlorine gas in the presence of a catalyst, such as iron(III) chloride, at elevated temperatures. The process requires careful monitoring to ensure complete chlorination and to avoid the formation of unwanted by-products.
Industrial Production Methods: On an industrial scale, the production of this compound follows a similar synthetic route but with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques, such as distillation and crystallization, ensures the efficient production of high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions: 2,2,3,3,4,4-Hexachlorooxolane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups, such as hydroxyl or amino groups, under appropriate conditions.
Reduction Reactions: The compound can be reduced to form less chlorinated derivatives using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidizing agents, such as potassium permanganate, can oxidize this compound to form corresponding oxolane derivatives with different oxidation states.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydroxide or ammonia are commonly used for substitution reactions.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Oxidation: Potassium permanganate or chromium trioxide are used for oxidation reactions.
Major Products: The major products formed from these reactions include various substituted oxolanes, reduced chlorinated derivatives, and oxidized oxolane compounds.
Applications De Recherche Scientifique
2,2,3,3,4,4-Hexachlorooxolane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2,2,3,3,4,4-Hexachlorooxolane involves its interaction with molecular targets through its highly reactive chlorine atoms. These interactions can lead to the formation of covalent bonds with nucleophilic sites on biomolecules, affecting their function and activity. The pathways involved include:
Disruption of Cellular Processes: The compound can interfere with cellular processes by modifying proteins and enzymes.
Alteration of Signal Transduction: It can affect signal transduction pathways by binding to key signaling molecules.
Similar Compounds:
2,2,3,3,4,4-Hexachlorobiphenyl: Another chlorinated compound with similar reactivity but different structural properties.
2,2,4,4-Tetrachlorooxolane: A less chlorinated analogue with distinct chemical behavior.
Uniqueness: this compound is unique due to its high degree of chlorination, which imparts specific reactivity and properties not found in less chlorinated analogues. Its ability to undergo a wide range of chemical reactions makes it a valuable compound in various fields of research and industry.
Propriétés
| 86368-33-4 | |
Formule moléculaire |
C4H2Cl6O |
Poids moléculaire |
278.8 g/mol |
Nom IUPAC |
2,2,3,3,4,4-hexachlorooxolane |
InChI |
InChI=1S/C4H2Cl6O/c5-2(6)1-11-4(9,10)3(2,7)8/h1H2 |
Clé InChI |
MZQUBIOMKOJYJG-UHFFFAOYSA-N |
SMILES canonique |
C1C(C(C(O1)(Cl)Cl)(Cl)Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(3-Methylbut-2-en-1-yl)sulfanyl]benzaldehyde](/img/structure/B14415695.png)


![Ethyl [(acridin-9-yl)sulfanyl]acetate](/img/structure/B14415722.png)

![2-(4-methoxyphenyl)-3H-imidazo[4,5-c]pyridine](/img/structure/B14415738.png)
methanone](/img/structure/B14415746.png)

